![molecular formula C13H13ClN4O3 B13904135 Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)
Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a methyl group, and an amide linkage to a chloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the chloropyridine moiety: This step involves the acylation of the pyrazole ring with 5-chloropyridine-2-carbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the chloropyridine moiety.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring or chloropyridine moiety.
Reduction: Reduced forms of the pyrazole ring or chloropyridine moiety.
Hydrolysis: The corresponding carboxylic acid derivative.
Applications De Recherche Scientifique
Ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate can be compared with other pyrazole derivatives and chloropyridine-containing compounds. Similar compounds include:
Ethyl 3-[(5-bromopyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-[(5-fluoropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 3-[(5-iodopyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate: Similar structure but with an iodine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the different halogen atoms.
Propriétés
Formule moléculaire |
C13H13ClN4O3 |
|---|---|
Poids moléculaire |
308.72 g/mol |
Nom IUPAC |
ethyl 3-[(5-chloropyridine-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13ClN4O3/c1-3-21-13(20)9-7-18(2)17-11(9)16-12(19)10-5-4-8(14)6-15-10/h4-7H,3H2,1-2H3,(H,16,17,19) |
Clé InChI |
AFPDZDSLSGPKJI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1NC(=O)C2=NC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


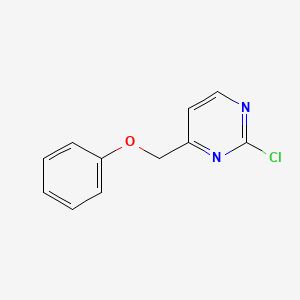

![(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904069.png)
![Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate](/img/structure/B13904071.png)

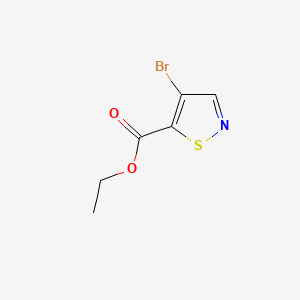
![(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904093.png)
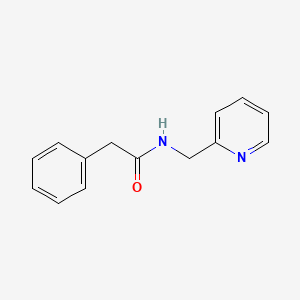
![(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13904102.png)
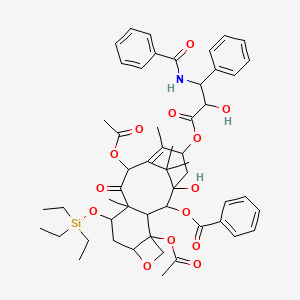
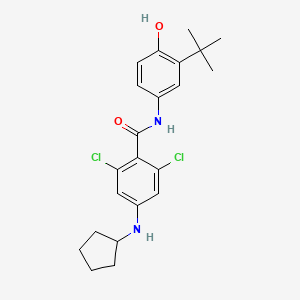
![6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13904116.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)
![N-[(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaen-10-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B13904131.png)
